3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride
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Overview
Description
3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride is an organic compound with the chemical formula C5H3BrClF3N2O2S. It is a white to pale yellow solid that is soluble in common organic solvents like dimethyl sulfoxide and ethyl acetate . This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
The synthesis of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride involves multiple steps and specific reaction conditions. One common synthetic route includes the bromination of 1-(2,2,2-trifluoroethyl)pyrazole followed by sulfonylation using chlorosulfonic acid . The reaction conditions typically require controlled temperatures and the use of appropriate solvents to ensure high yield and purity. Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to meet commercial standards.
Chemical Reactions Analysis
3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the development of new chemical reactions.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are often facilitated by the presence of catalysts or specific reaction conditions .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride include other sulfonyl chlorides and bromopyrazoles. For example:
3-Bromo-1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4,5-d2: This compound shares the bromopyrazole core but differs in its substituents.
1H-Pyrazole-4-sulfonyl chloride: This compound lacks the bromine and trifluoroethyl groups, making it less reactive in certain types of reactions.
The uniqueness of this compound lies in its combination of bromine, trifluoroethyl, and sulfonyl chloride groups, which confer specific reactivity and properties useful in various applications.
Properties
IUPAC Name |
3-bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClF3N2O2S/c6-4-3(15(7,13)14)1-12(11-4)2-5(8,9)10/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUVDXUYUTVUBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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